molecular formula C18H17ClN4O2 B8812222 7-Chloro-5-methyl-2-(2-(1-methyl-1H-benzo[D]imidazol-2-YL)ethyl)-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-1,6(5H)-dione

7-Chloro-5-methyl-2-(2-(1-methyl-1H-benzo[D]imidazol-2-YL)ethyl)-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-1,6(5H)-dione

Cat. No. B8812222
M. Wt: 356.8 g/mol
InChI Key: ARKZSDBNLKVQEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-5-methyl-2-(2-(1-methyl-1H-benzo[D]imidazol-2-YL)ethyl)-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-1,6(5H)-dione is a useful research compound. Its molecular formula is C18H17ClN4O2 and its molecular weight is 356.8 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C18H17ClN4O2

Molecular Weight

356.8 g/mol

IUPAC Name

7-chloro-5-methyl-2-[2-(1-methylbenzimidazol-2-yl)ethyl]-3H-pyrrolo[3,4-c]pyridine-1,6-dione

InChI

InChI=1S/C18H17ClN4O2/c1-21-9-11-10-23(17(24)15(11)16(19)18(21)25)8-7-14-20-12-5-3-4-6-13(12)22(14)2/h3-6,9H,7-8,10H2,1-2H3

InChI Key

ARKZSDBNLKVQEC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2CN(C(=O)C2=C(C1=O)Cl)CCC3=NC4=CC=CC=C4N3C

Origin of Product

United States

Synthesis routes and methods

Procedure details

K2CO3 (8.35 g, 60.4 mmol) was added rapidly to a suspension of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride (5 g, 20.15 mmol) in MeOH (50 ml) and the reaction was stirred for about 5 h. The mixture was filtered and the filtrate was concentrated. The residue and TEA (28.1 ml, 201 mmol) were added to a solution of 1-methyl-2-oxo-1,2-dihydro-3-chloro-4-methoxycarbonyl-5-chloromethyl-pyridine (5.04 g, 20.15 mmol, see compound (6) of Example b1)) in MeCN (100 ml). The mixture was heated at about 90° C. overnight. The reaction was cooled to r.t. and the mixture was filtered through a sintered glass funnel. The solid was washed with water and dried to afford the title compound (3.9 g, 10.93 mmol, 54.2% yield).
Name
Quantity
8.35 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
28.1 mL
Type
reactant
Reaction Step Two
Name
1-methyl-2-oxo-1,2-dihydro-3-chloro-4-methoxycarbonyl-5-chloromethyl-pyridine
Quantity
5.04 g
Type
reactant
Reaction Step Two
Name
compound ( 6 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
54.2%

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